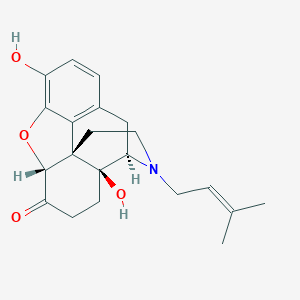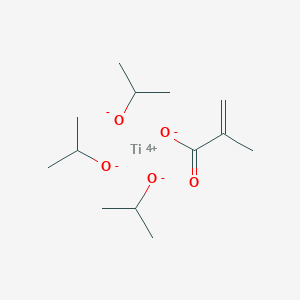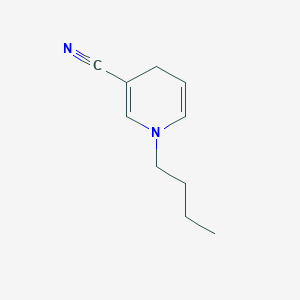![molecular formula C24H22N6O4 B099806 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate CAS No. 15958-27-7](/img/structure/B99806.png)
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is a complex organic compound known for its vibrant orange color. It is commonly used as a dye, specifically known as Disperse Orange 25. This compound is characterized by its azo group, which is responsible for its color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-cyanoethyl aniline to form the azo compound.
Coupling with Phenyl Isocyanate: The resulting azo compound is further reacted with phenyl isocyanate to introduce the phenylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation, affecting the azo group and other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Reduction: The major products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a tracer in analytical chemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
作用机制
The mechanism of action of 2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The phenylamino carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules.
相似化合物的比较
Similar Compounds
Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]-: Similar in structure but with an ethoxy group instead of the phenylamino carbonyl group.
Propanenitrile, 3-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]-: Lacks the phenylamino carbonyl group.
Uniqueness
2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate is unique due to the presence of both the azo group and the phenylamino carbonyl group, which contribute to its distinct chemical properties and applications.
属性
CAS 编号 |
15958-27-7 |
|---|---|
分子式 |
C24H22N6O4 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C24H22N6O4/c25-15-4-16-29(17-18-34-24(31)26-19-5-2-1-3-6-19)22-11-7-20(8-12-22)27-28-21-9-13-23(14-10-21)30(32)33/h1-3,5-14H,4,16-18H2,(H,26,31) |
InChI 键 |
TYSBKZZQBVAKMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
| 15958-27-7 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


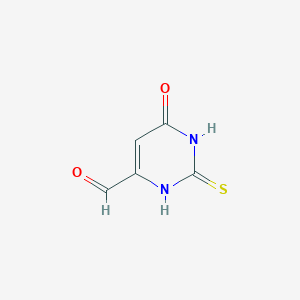

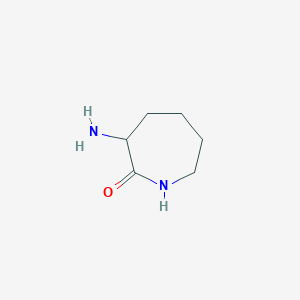
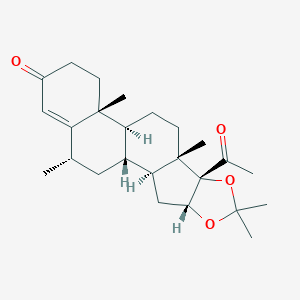
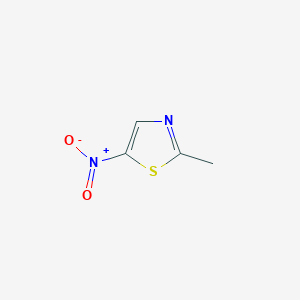
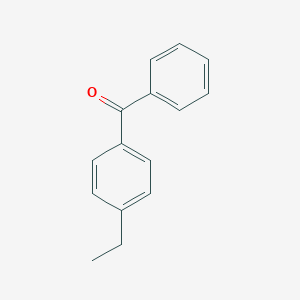
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
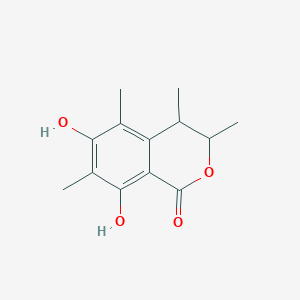
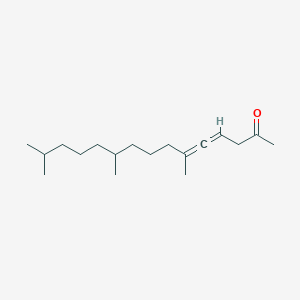
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
